molecular formula C21H20O6 B600540 Kwakhurin CAS No. 111922-23-7

Kwakhurin

Cat. No.: B600540
CAS No.: 111922-23-7
M. Wt: 368.38
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kwakhurin involves several steps. A revised synthetic method has been developed to produce this compound with shorter steps and higher yield compared to previous methods . The process includes the use of quantitative nuclear magnetic resonance analysis to ensure the purity of the compound, which has been determined to be 92.62 ± 0.12% .

Industrial Production Methods: Industrial production of this compound focuses on maintaining the quality of the compound, especially when used in dietary supplements. The production process involves the extraction of this compound from the tuberous roots of Pueraria candollei var. mirifica, followed by purification and standardization using quantitative nuclear magnetic resonance analysis .

Chemical Reactions Analysis

Types of Reactions: Kwakhurin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while reduction reactions may yield reduced derivatives of the compound.

Scientific Research Applications

Kwakhurin has a wide range of scientific research applications, including:

Mechanism of Action

Kwakhurin exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors in the body, mimicking the effects of natural estrogens. This interaction with estrogen receptors leads to various physiological responses, including the regulation of hormonal balance and the alleviation of menopausal symptoms .

Comparison with Similar Compounds

Kwakhurin is unique among isoflavonoids due to its specific production by Pueraria candollei var. mirifica and its moderate estrogenic activity . Similar compounds include:

This compound’s uniqueness lies in its moderate estrogenic activity and its specific production by Pueraria candollei var. mirifica, making it a valuable compound for various applications .

Properties

CAS No.

111922-23-7

Molecular Formula

C21H20O6

Molecular Weight

368.38

Synonyms

7,2',4'-Trihydroxy-5'-methoxy-6'-prenylisoflavone;  3-[4,6-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

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